molecular formula C7H6N2O B15258698 3-Isocyanato-4-methylpyridine CAS No. 1007212-62-5

3-Isocyanato-4-methylpyridine

Cat. No.: B15258698
CAS No.: 1007212-62-5
M. Wt: 134.14 g/mol
InChI Key: IFXDWHAYRDJEEB-UHFFFAOYSA-N
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Description

3-Isocyanato-4-methylpyridine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, characterized by the presence of an isocyanate group (-N=C=O) attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanato-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene due to its efficiency in forming isocyanates. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride as a safer phosgene equivalent are also explored .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-isocyanato-4-methylpyridine primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical reactions to form urethanes, ureas, and polyurethanes .

Properties

IUPAC Name

3-isocyanato-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXDWHAYRDJEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719716
Record name 3-Isocyanato-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007212-62-5
Record name 3-Isocyanato-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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